molecular formula C13H10N2O2 B12529737 3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene CAS No. 832716-14-0

3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene

Cat. No.: B12529737
CAS No.: 832716-14-0
M. Wt: 226.23 g/mol
InChI Key: UDDIDODFTPQOPR-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene is a heterocyclic organic compound characterized by the presence of an azirene ring substituted with a methyl group and a nitronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitronaphthalene-1-carbaldehyde with methylamine to form an imine intermediate, which is then cyclized to form the azirene ring. The reaction conditions often include the use of a strong base such as sodium hydride in an aprotic solvent like dimethylformamide, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The azirene ring can also interact with nucleophilic sites in biological molecules, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(4-aminonaphthalen-1-yl)-2H-azirene
  • 3-Methyl-2-(4-nitrophenyl)-2H-azirene
  • 2-(4-Nitronaphthalen-1-yl)-2H-azirene

Uniqueness

3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene is unique due to the presence of both a nitronaphthalene moiety and an azirene ring, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

832716-14-0

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-methyl-2-(4-nitronaphthalen-1-yl)-2H-azirine

InChI

InChI=1S/C13H10N2O2/c1-8-13(14-8)11-6-7-12(15(16)17)10-5-3-2-4-9(10)11/h2-7,13H,1H3

InChI Key

UDDIDODFTPQOPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC1C2=CC=C(C3=CC=CC=C23)[N+](=O)[O-]

Origin of Product

United States

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